ST1936

概要

説明

この化合物は、5-HT6受容体に対する高い親和性(Ki値13 nM)により、注目を集めています 。主に、5-HT6受容体の機能とその潜在的な治療用途を調査するための科学研究で使用されています。

作用機序

Target of Action

ST1936 primarily targets the serotonin receptor 5-HT6 . This receptor is a G-protein-coupled receptor (GPCR) that plays essential roles within the central and peripheral nervous systems and is linked to various psychiatric disorders .

Mode of Action

This compound acts as a selective 5-HT6 receptor agonist . It binds to the 5-HT6 receptor with a Ki of 13 nM, indicating a high affinity . The interaction of this compound with the 5-HT6 receptor leads to the induction of cAMP production . This interaction effectively couples with Gs .

Biochemical Pathways

The activation of the 5-HT6 receptor by this compound leads to the stimulation of cAMP, Ca2+, ERK1/2, and Fyn kinase . This full activation of the receptor affects downstream signaling pathways, including the EPAC-CREB signaling pathway .

Pharmacokinetics

Its selective binding to the 5-ht6 receptor suggests a potential for targeted action and bioavailability .

Result of Action

The activation of the 5-HT6 receptor by this compound has been associated with various molecular and cellular effects. For instance, it has been found to increase dopamine and noradrenaline mediated signaling but decreases glutamatergic transmission . In animal studies, this compound has shown antidepressant effects . Furthermore, this compound has been found to promote self-renewal of human NSCs, thus inducing the expansion and folding of human cerebral organoids .

生化学分析

Cellular Effects

The effects of Unii-4R5znv2chc on various types of cells and cellular processes are still being studied. It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is thought to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

The effects of Unii-4R5znv2chc vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that Unii-4R5znv2chc is involved in are currently being studied. This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

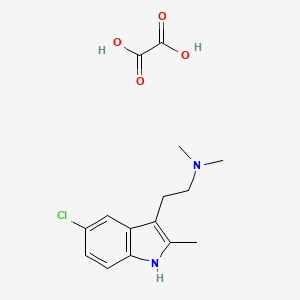

合成経路と反応条件: ST1936の合成は、5-クロロ-2-メチルインドールとN,N-ジメチルエタノールアミンの反応によって行われます。この反応は通常、目的の生成物の選択的生成を確実にするために、制御された条件下で行われます。 このプロセスには、反応を促進し、高収率を実現するための適切な溶媒と触媒の使用が含まれます .

工業生産方法: this compoundの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することを含むでしょう。 これには、反応条件の最適化、工業用グレードの溶媒と触媒の使用、化合物の純度と一貫性を確保するための精製技術の実装が含まれます .

化学反応の分析

反応の種類: ST1936は、主にインドール誘導体に典型的な反応を起こします。これには以下が含まれます。

酸化: インドール環は、特定の条件下で酸化され、さまざまな酸化生成物を生成します。

置換: この化合物は、特にインドール窒素またはエチルアミン側鎖で、置換反応を起こす可能性があります。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。

置換: ハロアルカンやアシルクロリドなどの試薬は、置換反応を促進する可能性があります。

主要な生成物: これらの反応から生成される主要な生成物は、使用された特定の条件と試薬によって異なります。 たとえば、酸化はインドール-2,3-ジオン誘導体を生成する可能性がありますが、置換反応はさまざまなN-置換インドール誘導体を生成する可能性があります .

4. 科学研究への応用

This compoundは、科学研究、特に化学、生物学、医学、および産業の分野で幅広い用途があります。

化学: 5-HT6受容体の結合と活性化を研究するためのツール化合物として使用されます。

生物学: 神経系の5-HT6受容体の役割を調査します。

科学的研究の応用

Cognitive Enhancement

Research indicates that ST1936 may enhance cognitive function through its action on the 5-HT6 receptor. This receptor's activation has been linked to improved learning and memory processes. Preclinical studies have demonstrated that agonists like this compound can potentially reverse cognitive deficits associated with neurodegenerative diseases .

Antidepressant Effects

The modulation of serotonin and norepinephrine by this compound suggests its potential as an antidepressant. Animal studies have shown that it can produce antidepressant-like effects, which may be beneficial in treating major depressive disorders .

Neuropharmacological Studies

This compound serves as a valuable tool in neuropharmacological research for understanding the role of the 5-HT6 receptor in various brain functions. Its ability to selectively activate this receptor allows researchers to explore its effects on different neurotransmitter systems and their implications for psychiatric disorders .

Case Study 1: Cognitive Improvement in Alzheimer's Models

A study investigated the effects of this compound on cognitive performance in animal models of Alzheimer's disease. The results indicated that treatment with this compound led to significant improvements in memory tasks compared to control groups, suggesting its potential utility as a therapeutic agent for cognitive deficits associated with Alzheimer's .

Case Study 2: Antidepressant-Like Activity

In another study focusing on depressive behaviors, this compound was administered to rodents subjected to chronic stress models. The findings revealed that animals treated with this compound exhibited reduced depressive symptoms and increased exploratory behavior, supporting its potential role as an antidepressant .

Data Tables

| Study Focus | Key Findings |

|---|---|

| Cognitive Improvement | Enhanced memory performance in Alzheimer's models |

| Antidepressant Activity | Reduced depressive symptoms in stress models |

生物活性

ST1936 is a novel compound recognized for its high affinity as a selective agonist of the 5-HT6 serotonin receptor. This receptor plays a crucial role in various neurobiological processes, including neurotransmitter release and neural regeneration. Understanding the biological activity of this compound is essential for its potential therapeutic applications, particularly in neurodegenerative diseases and psychiatric disorders.

This compound operates primarily through selective activation of the 5-HT6 receptor, which is predominantly expressed in regions such as the striatum and nucleus accumbens. This activation influences dopaminergic and noradrenergic signaling pathways, which are critical in regulating mood, cognition, and motor functions.

Key Findings from Research Studies

-

Dopamine and Noradrenaline Release :

- A study demonstrated that systemic administration of this compound resulted in a dose-dependent increase in the release of dopamine (DA) and noradrenaline (NA) in the nucleus accumbens (NAc) and medial prefrontal cortex (PFCX). This effect was inhibited by specific 5-HT6 receptor antagonists, indicating that the actions of this compound are indeed mediated through these receptors .

- Neural Stem Cell Regeneration :

- Electrophysiological Effects :

Affinity and Selectivity

This compound exhibits nanomolar affinity for the 5-HT6 receptor with Ki values reported at:

This selectivity underscores its potential as a therapeutic agent with reduced off-target effects compared to less selective compounds.

Study on Antidepressant-Like Activity

A significant study explored this compound's potential antidepressant-like effects. The findings indicated that activation of the 5-HT6 receptor may lead to behavioral changes associated with depression models in rats. The results suggest that targeting this receptor could provide new avenues for treating mood disorders .

Summary Table of Key Research Findings

特性

IUPAC Name |

2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2/c1-9-11(6-7-16(2)3)12-8-10(14)4-5-13(12)15-9/h4-5,8,15H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYMELKKLOFABL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001045649 | |

| Record name | 5-Chloro-N,N,2-trimethyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210-81-7 | |

| Record name | 5-Chloro-N,N,2-trimethyl-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1210-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ST-1936 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-N,N,2-trimethyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ST-1936 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R5ZNV2CHC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ST1936 interact with its target and what are the downstream effects?

A: this compound acts as a selective agonist of the serotonin-6 (5-HT6) receptor. [, , ] This means it binds to the 5-HT6 receptor and activates it, mimicking the effects of serotonin at this specific receptor subtype. While the exact downstream mechanisms are still being investigated, studies have shown that this compound binding to 5-HT6 receptors can lead to:

- Increased cAMP production []

- Increased intracellular calcium levels []

- Activation of ERK1/2 and Fyn kinases []

- Activation of RhoA-dependent pathways, leading to morphological changes in cells, particularly increased dendritic protrusion density and size in hippocampal neurons. []

Q2: What is known about the structural characterization of this compound?

A: While the provided abstracts don't delve into specific spectroscopic data for this compound, its chemical name is 2-(5 chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine. [] Determining the molecular formula and weight from this name would require a chemical structure drawing and calculation. For detailed spectroscopic information, referring to chemical databases or the primary literature on this compound synthesis would be necessary.

Q3: What are the effects of this compound on the activity of dopaminergic neurons?

A3: Studies show that this compound has varying effects on dopaminergic neurons depending on the brain region:

- Substantia nigra pars compacta (SNc): Systemic administration of this compound did not affect the basal firing activity of dopaminergic neurons in this region. []

- Ventral tegmental area (VTA): Systemic this compound administration caused both dose-dependent increases and decreases in basal activity of VTA dopaminergic neurons. [] Interestingly, local application of this compound directly into the VTA consistently excited these neurons. [] This suggests a complex interplay of local and systemic effects mediated by 5-HT6 receptors.

Q4: How does this compound compare to other 5-HT6 agonists in terms of its effects on VTA dopaminergic neurons?

A: Interestingly, this compound showed different effects compared to another 5-HT6 agonist, WAY-181187. While this compound caused both excitation and inhibition of VTA dopaminergic neurons following systemic administration, WAY-181187 consistently inhibited these neurons. [] This difference highlights the complexity of 5-HT6 receptor signaling and suggests that different agonists may engage distinct downstream pathways or have different affinities for receptor sub-states.

Q5: What is the significance of the selective action of this compound on 5-HT6 receptors?

A: The 5-HT6 receptor is primarily found in the brain and is involved in various cognitive functions. [, ] Therefore, the selective action of this compound on 5-HT6 receptors makes it a valuable tool for studying the role of these receptors in cognitive processes and for potentially developing treatments for cognitive disorders.

Q6: What are the potential therapeutic applications of this compound?

A6: Given its interaction with the 5-HT6 receptor, this compound has been explored preclinically for its potential in:

- Cognitive Enhancement: 5-HT6 receptors are implicated in learning and memory. [] this compound's effects on these receptors might prove beneficial in conditions like Alzheimer's disease. []

- Depression and Anhedonia: Research has explored the effects of this compound in animal models of depression. []

Q7: What are the potential limitations or challenges associated with this compound as a therapeutic agent?

A7: While promising, several factors warrant further investigation:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。